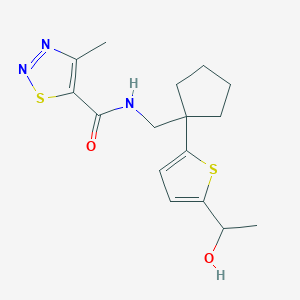

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

The compound N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (molecular formula: C₁₇H₂₂N₄O₂S₂; molecular weight: 402.5 g/mol) is a heterocyclic carboxamide featuring a thiophene ring substituted with a 1-hydroxyethyl group, a cyclopentylmethyl linker, and a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety.

Properties

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S2/c1-10-14(23-19-18-10)15(21)17-9-16(7-3-4-8-16)13-6-5-12(22-13)11(2)20/h5-6,11,20H,3-4,7-9H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFOREJBVBVAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this specific thiadiazole derivative, summarizing key findings from recent research.

Structure and Synthesis

The compound's structure features a thiadiazole ring, which is known for its pharmacological potential. The synthesis typically involves multi-step reactions that include the formation of the thiadiazole core followed by various substitutions to enhance biological activity. For example, the introduction of hydroxyethyl and cyclopentyl groups can significantly influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of thiadiazole derivatives have been extensively studied, with several promising findings regarding their efficacy against cancer and microbial infections.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity : Compounds similar to N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have demonstrated cytotoxic effects against various cancer cell lines such as human leukemia and non-small cell lung cancer cells. In vitro studies have shown reduced cell viability and induced apoptosis in these models .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 51am | MKN-45 | 0.5 | c-Met inhibition, apoptosis induction |

| 6 | HCT-116 | 0.96 | Anti-HIV activity with moderate selectivity |

Antimicrobial Activity

Thiadiazole derivatives also possess antimicrobial properties. The synthesized compounds have shown efficacy against both gram-positive and gram-negative bacteria, as well as fungal strains. Research has highlighted their ability to induce nitric oxide (NO) production, which plays a crucial role in antimicrobial defense mechanisms .

Antiviral Activity

Some studies have explored the antiviral potential of thiadiazole derivatives, particularly against HIV. While certain compounds exhibited moderate inhibitory effects on HIV replication in vitro, they did not reach the potency levels of established antiviral drugs .

Case Studies

Several case studies illustrate the biological activity of thiadiazole derivatives:

- Study on Cytotoxicity : A study evaluated a series of thiadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the thiadiazole structure could enhance anticancer activity significantly .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of lipid-like thiazole derivatives showed strong selective cytotoxicity against tumor cells while sparing normal cells .

- Antiviral Studies : A review highlighted various thiadiazole derivatives that demonstrated antiviral activity against HIV strains, emphasizing structure-activity relationship (SAR) considerations for future drug development .

Pharmacokinetics and Toxicology

Studies on pharmacokinetics reveal favorable profiles for certain thiadiazole derivatives in animal models. For example, compound 51am demonstrated good absorption and distribution characteristics in BALB/c mice . Toxicological assessments indicate low toxicity levels associated with higher organisms, making these compounds promising candidates for further development.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs, their molecular features, and synthetic or functional distinctions:

Key Structural Differences and Implications

Heterocyclic Core Variations: The target compound’s 1,2,3-thiadiazole ring offers distinct electronic properties compared to thiazole () or 1,3,4-thiadiazole (). The 1,2,3-thiadiazole’s electron-deficient nature may enhance interactions with nucleophilic residues in biological targets .

Substituent Effects :

- The 1-hydroxyethyl group on the thiophene ring (target compound) likely improves water solubility compared to methyl () or ethylthio () groups. This could enhance bioavailability .

- Fluorophenyl () and methylphenyl () substituents may influence metabolic stability and membrane permeability.

Synthetic Routes :

- The target compound’s synthesis likely involves multi-step coupling reactions similar to those in (HATU/DIPEA-mediated amide bond formation) and (alkylation with KOH).

- In contrast, triazole-containing analogs () require cyclization steps with hydrazinecarbothioamide, which may limit yield due to side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.